molecular formula C26H22N2O3 B10979519 Ethyl 4-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B10979519
M. Wt: 410.5 g/mol
InChI Key: DVWGJBSRZKTBJK-UHFFFAOYSA-N
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Description

ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of esters Esters are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. The initial step often includes the formation of the quinoline derivative, which is then reacted with 3-methylphenyl and benzoic acid derivatives under specific conditions. The reaction conditions usually involve the use of catalysts and solvents to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process is optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds.

Scientific Research Applications

ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-AMINO BENZOATE: Another ester with similar structural features but different functional groups.

    ETHYL 4-(METHYLPHENYL)BENZOATE: A compound with a similar backbone but lacking the quinoline moiety.

Uniqueness

ETHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its combination of the quinoline and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22N2O3/c1-3-31-26(30)18-11-13-20(14-12-18)27-25(29)22-16-24(19-8-6-7-17(2)15-19)28-23-10-5-4-9-21(22)23/h4-16H,3H2,1-2H3,(H,27,29)

InChI Key

DVWGJBSRZKTBJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C

Origin of Product

United States

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